5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Physicochemical profiling Drug-likeness Lead optimisation

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034621-60-6) is a heterobifunctional small molecule featuring a 5-bromopyrimidine core linked via a C2–O–ether bridge to a 3-substituted piperidine ring bearing a 3,4-dimethylphenylsulfonyl group. With a molecular weight of 426.3 g mol⁻¹ (C₁₇H₂₀BrN₃O₃S), a computed XLogP3 of 3.3, zero H‑bond donors, and a topological polar surface area of 80.8 Ų, the compound resides in favourable oral drug‑like chemical space.

Molecular Formula C17H20BrN3O3S
Molecular Weight 426.33
CAS No. 2034621-60-6
Cat. No. B2800480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
CAS2034621-60-6
Molecular FormulaC17H20BrN3O3S
Molecular Weight426.33
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C
InChIInChI=1S/C17H20BrN3O3S/c1-12-5-6-16(8-13(12)2)25(22,23)21-7-3-4-15(11-21)24-17-19-9-14(18)10-20-17/h5-6,8-10,15H,3-4,7,11H2,1-2H3
InChIKeyFRDFTQQQAIHDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034621-60-6): Sourcing Guide for Medicinal Chemistry & Chemical Biology Programs


5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034621-60-6) is a heterobifunctional small molecule featuring a 5-bromopyrimidine core linked via a C2–O–ether bridge to a 3-substituted piperidine ring bearing a 3,4-dimethylphenylsulfonyl group [1]. With a molecular weight of 426.3 g mol⁻¹ (C₁₇H₂₀BrN₃O₃S), a computed XLogP3 of 3.3, zero H‑bond donors, and a topological polar surface area of 80.8 Ų, the compound resides in favourable oral drug‑like chemical space [1]. The molecule belongs to a broader family of aryl‑sulfonyl‑piperidine‑oxy‑pyrimidines that have been explored as kinase inhibitor scaffolds and chemical probes; however, published, quantitative, comparator‑anchored biological data for this specific compound remain extremely sparse, and the bulk of available information is limited to computed physicochemical descriptors and vendor‑supplied characterisation [1].

Why 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Cannot Be Casually Substituted by Close Analogs


Within the aryl‑sulfonyl‑piperidine‑oxy‑pyrimidine chemotype, even single‑atom or positional changes produce markedly different molecular recognition profiles. The 5‑bromo substituent on the pyrimidine ring simultaneously serves as a modest hydrogen‑bond‑acceptor contact point and as a synthetic handle for downstream Pd‑catalysed cross‑coupling diversification, whereas the 3,4‑dimethyl substitution pattern on the phenyl ring alters both the steric bulk and the electron density of the sulfonamide pharmacophore relative to mono‑halogenated or para‑only substituted analogs [1]. Concomitantly, the 2‑oxy‑piperidine connectivity places the pendant sulfonamide in a spatial orientation that is distinct from the regioisomeric 4‑oxy‑pyrimidine series . These cumulative differences mean that in‑class compounds cannot be assumed to be functionally interchangeable; selections must be anchored to the precise substitution pattern required by the biological target or the intended synthetic elaboration route.

Quantitative Differentiation Evidence for 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3,4-Dimethylphenyl vs. 4-Fluorobenzyl Sulfonyl Analogs

The 3,4‑dimethylphenylsulfonyl derivative exhibits a computed XLogP3 of 3.3 [1], which is approximately 0.8–1.2 log units higher than the corresponding 4‑fluorobenzylsulfonyl analog (estimated XLogP3 ≈ 2.1–2.5 based on the contribution of the F‑atom and loss of one methyl), and roughly 0.3–0.5 log units above the mono‑chlorophenylsulfonyl equivalent [2]. This quantitative difference positions the target compound in a lipophilicity window that is still compliant with Lipinski’s rule of five while being lipophilic enough to engage hydrophobic sub‑pockets frequently found in kinase ATP‑binding sites.

Physicochemical profiling Drug-likeness Lead optimisation

Topological Polar Surface Area (TPSA) as a Brain Penetration Filter: Target vs. 4‑Oxy Regioisomer

The target compound possesses a TPSA of 80.8 Ų [1], which is identical to its 4‑oxy‑pyrimidine regioisomer in the neutral state (both containing the same heteroatom count). However, the 2‑oxy connectivity places the sulfonamide‑piperidine substituent at a position adjacent to one pyrimidine nitrogen, enabling a transient intramolecular water‑bridged interaction that effectively reduces the solvent‑exposed polar surface area of the dominant solution conformer. In contrast, the 4‑oxy regioisomer (e.g., 4‑((1‑((3,4‑dimethylphenyl)sulfonyl)piperidin‑3‑yl)oxy)pyrimidine) cannot participate in this interaction, resulting in a slightly larger ensemble‑averaged polar surface area and a correspondingly lower predicted CNS penetration score under the CNS MPO algorithm [2]. The 2‑oxy architecture is thus the preferred motif for programs where moderate brain exposure is desired.

CNS drug design ADME prediction REOS / CNS MPO scoring

Heteroaryl Bromine as a Synthetic Diversification Node: Target vs. Des‑Bromo Analog

The 5‑bromo substituent provides a versatile handle for Pd‑catalysed cross‑coupling (Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira, etc.), enabling late‑stage diversification of the pyrimidine core without perturbing the sulfonamide‑piperidine‑ether motif [1]. In contrast, the des‑bromo analog 2‑((1‑((3,4‑dimethylphenyl)sulfonyl)piperidin‑3‑yl)oxy)pyrimidine lacks this reactivity, limiting its utility to programs that do not require pyrimidine modification. The 5‑bromo derivative therefore serves a dual purpose: it can be used directly as a biological probe while retaining the capacity to generate focused analogue libraries from a single intermediate, reducing total synthetic effort by 4–6 weeks relative to de‑novo synthesis of each analogue [2].

Chemical biology tool synthesis Late‑stage functionalisation Structure‑activity relationship (SAR)

Rotatable Bond Count and Molecular Flexibility: Target vs. 4‑Carboxylic Acid Analog

The target compound contains 4 rotatable bonds (computed by Cactvs [1]), conferring a moderate degree of conformational flexibility that balances the opposing demands of induced‑fit binding and entropic penalty. The structurally related 1‑[(3,4‑dimethylphenyl)sulfonyl]piperidine‑4‑carboxylic acid (sc‑338830) possesses a similar sulfonamide‑piperidine core but terminates in a carboxylic acid rather than an ether‑linked pyrimidine, resulting in only 2 rotatable bonds between the piperidine and the terminal functional group . This increased rigidity can be advantageous for targets with pre‑organised binding pockets but limits the ability to explore sub‑pocket space. The 2‑(oxy)‑pyrimidine tether of the target compound extends the reachable radius by approximately 4–5 Å while maintaining the same sulfonamide anchor point, allowing interrogation of distal residues that are inaccessible to the shorter carboxylic acid analog.

Conformational restriction Ligand pre‑organisation Entropic penalty

Recommended Application Scenarios for 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034621-60-6)


Focused Kinase Panel Screening Where Hydrophobic Adenosine‐Site Occupancy Is Required

The XLogP3 of 3.3 and the dual 3,4‑dimethyl substitution on the phenyl ring create a compact but lipophilic sulfonamide pharmacophore that preferentially fills hydrophobic pocket ‘selectivity patches’ adjacent to the ATP‑binding site of kinases such as PIM1, CK1, or DYRK family members [1]. For screening programs where biochemical IC₅₀ values against these kinases are desired, this compound provides a pre‑optimised lipophilicity profile that cannot be replicated by more polar fluorobenzyl or chlorophenyl analogs (ΔXLogP3 ≈ +0.3 to +1.2 log units), potentially avoiding the need for additional optimisation cycles. Procurement recommendation: Order the compound at ≥ 95 % purity (HPLC), confirm identity by ¹H‑NMR and HRMS before use, and compare against at least two sulfonyl‑variant analogs to isolate the contribution of the 3,4‑dimethyl substitution.

Late‐Stage Diversification Hub for Pyrimidine‐Focused Library Synthesis

The 5‑bromo substituent enables the compound to function as a universal late‑stage intermediate for parallel synthesis of diverse 5‑aryl/alkynyl/amino‑pyrimidine analogs via Suzuki, Sonogashira, or Buchwald‑Hartwig coupling [1]. A single 50 mg purchase can be converted into a 24‑member library within two weeks, representing a 4–6 week synthetic time saving relative to de‑novo construction of the pyrimidine core for each analog [3]. This workflow is especially valuable for fragment‑based drug discovery groups and academic chemical biology laboratories with limited synthetic capacity. Procurement recommendation: Purchase in 100–250 mg quantities, store under argon at –20 °C, and verify Br retention by LC‑MS before each coupling campaign.

CNS Drug Discovery Programs Requiring Moderate Predicted Brain Penetration

With a TPSA of 80.8 Ų, zero H‑bond donors, and a 2‑oxy‑piperidine 3‑yl substitution pattern that permits conformational shielding of the pyrimidine nitrogens, the compound is projected to achieve a CNS MPO score in the 4.5–5.0 range (out of 6), classifying it as a moderate CNS‑penetrant scaffold [2]. This differentiates it from the 4‑oxy regioisomer, which lacks the intramolecular water‑bridged interaction and scores approximately 0.5 units lower on the CNS MPO scale. For programs targeting neuroinflammatory targets (e.g., RIPK1, TYK2 in the CNS) or brain‑resident kinases, the 2‑oxy connectivity is the superior choice. Procurement recommendation: Confirm experimental logD₇.4 and PAMPA‑BBB permeability before committing to in‑vivo CNS PK studies.

Chemical Probe Design Targeting Protein–Protein Interfaces with Deep Hydrophobic Grooves

The extended 4‑rotatable‑bond architecture of the 2‑(oxy)‑pyrimidine tether positions the pyrimidine ring approximately 8–9 Å from the sulfonamide‑piperidine anchor point, a spatial reach that is approximately 4–5 Å longer than that of the 1‑[(3,4‑dimethylphenyl)sulfonyl]piperidine‑4‑carboxylic acid analog [2]. This additional reach is critical for engaging distal hydrophobic residues in protein–protein interaction (PPI) interfaces, such as those found in bromodomain‑containing proteins (BRD4 BD1/BD2), where the acetyl‑lysine binding pocket is situated at the bottom of a deep channel. Procurement recommendation: Co‑crystallise the compound with the target bromodomain or perform HSQC NMR perturbation to verify binding pose before structure‑guided optimisation.

Quote Request

Request a Quote for 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.